molecular formula C8H18N2O B8579413 2-Amino-4-pyrrolidin-1-ylbutan-1-ol

2-Amino-4-pyrrolidin-1-ylbutan-1-ol

Cat. No. B8579413
M. Wt: 158.24 g/mol
InChI Key: CLIDMXUCWXZSAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-pyrrolidin-1-ylbutan-1-ol is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-amino-4-pyrrolidin-1-ylbutan-1-ol

InChI

InChI=1S/C8H18N2O/c9-8(7-11)3-6-10-4-1-2-5-10/h8,11H,1-7,9H2

InChI Key

CLIDMXUCWXZSAR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC(CO)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

a solution of 1M lithium aluminium hydride (12.2 ml, 12.2 mmol) in tetrahydrofuran is added to a cold (−20° C.) suspension of 2-amino-4-pyrrolidin-1-ylbutanoic acid (0.994 g, 4.05 mmol) in tetrahydrofuran (20 ml). The mixture is left to warm to 22° C. and is then heated for one hour at 60° C. The mixture is then cooled to 0° C. and is carefully quenched by the successive addition of water, 1 N aqueous sodium hydroxide and water. After one hour stirring at 0° C., the suspension is filtered and the solid is washed with ethyl acetate. The liquid phase is concentrated in vacuo to yield 318 mg of 2-amino-4-pyrrolidin-1-ylbutan-1-ol ax35 as a yellow oil.
Quantity
12.2 mL
Type
reactant
Reaction Step One
Quantity
0.994 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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